Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol. It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:
Condensation Reaction: The starting materials, such as 5-methylimidazo[1,2-a]pyridine and ethyl chloroformate, are subjected to a condensation reaction under controlled conditions.
Purification: The resulting product is purified through recrystallization or other purification techniques to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for efficient mixing and reaction control, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction reactions can yield amines or alcohols.
Substitution Products: Substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is similar to other imidazo[1,2-a]pyridine derivatives, such as Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate. it is unique in its specific substitution pattern and potential applications. The presence of the ethyl ester group and the 5-methyl group contribute to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 3-chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Properties
IUPAC Name |
ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-8(2)5-4-6-10(13)12-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOOAFBBNVKPCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC=CC2=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356270 | |
Record name | ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822197 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67625-35-8 | |
Record name | ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate and are there any notable structural features?
A1: this compound (C11H12N2O2) [] consists of a six-membered pyridine ring fused to a five-membered imidazole ring. A methyl group is attached to the fifth position of the imidazole ring, and an ethyl carboxylate group is attached to the second position. A key structural feature is the near planarity of the molecule. Both the six-membered and five-membered rings are individually almost planar, and these two rings are nearly coplanar with a dihedral angle of 1.4° between them []. This planarity could influence the compound's interactions with other molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.